2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Supramolecular Interactions
Nicotinonitrile derivatives exhibit diverse structural configurations, enabling the study of non-planar molecular structures and their supramolecular interactions. The investigation of such compounds, including their crystal structures, provides insights into weak intramolecular and intermolecular interactions, contributing to the development of new materials with potential applications in various fields, including pharmaceuticals and nanotechnology (Chantrapromma et al., 2009).
Corrosion Inhibition
Pyridine derivatives, including nicotinonitriles, have been studied for their corrosion inhibition properties. These compounds show significant potential in protecting metals from corrosion, particularly in acidic environments. The research focuses on their adsorption and inhibitory effects on steel, revealing that such compounds can offer high inhibition efficiency, making them valuable for industrial applications in maintaining infrastructure integrity (Ansari et al., 2015).
Synthetic Methodologies
Research on nicotinonitriles also extends to synthetic chemistry, where they serve as key intermediates in the preparation of various nicotinic acid and nicotinamide derivatives. These studies demonstrate the versatility of nicotinonitriles in facilitating nucleophilic displacement reactions, highlighting their importance in the synthesis of complex organic molecules with potential pharmaceutical applications (Abdel-Aziz, 2007).
Molecular Interactions and Drug Design
Nicotinonitriles are explored for their role in drug design and molecular interaction studies. For example, research into the selective functionalization of C-H bonds adjacent to nitrogen atoms showcases the chemical versatility of nicotinonitrile derivatives, providing pathways for the development of novel pharmaceuticals. Such studies contribute to understanding the molecular basis of drug action and the design of new therapeutic agents (Shu et al., 2009).
Mechanism of Action
Target of Action
Piperidine derivatives, like “2-((1-(2-Methoxynicotinoyl)piperidin-4-yl)oxy)nicotinonitrile”, are often used in drug design and have been found in more than twenty classes of pharmaceuticals
Mode of Action
The mode of action of “this compound” would depend on its specific target. Generally, piperidine derivatives can act as inhibitors, agonists, or antagonists of their targets, leading to changes in cellular function .
Biochemical Pathways
Without specific information on the target of “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives can be involved in a wide range of pathways depending on their targets .
Properties
IUPAC Name |
2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-17-15(5-3-9-21-17)18(23)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZWDSDVPNCEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.